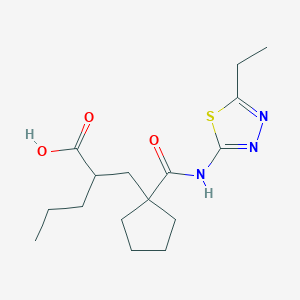

(Rac)-UK-414495

Description

Properties

CAS No. |

337962-93-3 |

|---|---|

Molecular Formula |

C16H25N3O3S |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid |

InChI |

InChI=1S/C16H25N3O3S/c1-3-7-11(13(20)21)10-16(8-5-6-9-16)14(22)17-15-19-18-12(4-2)23-15/h11H,3-10H2,1-2H3,(H,20,21)(H,17,19,22) |

InChI Key |

FWXXCSISWQQOGS-UHFFFAOYSA-N |

Isomeric SMILES |

CCC[C@H](CC1(CCCC1)C(=O)NC2=NN=C(S2)CC)C(=O)O |

Canonical SMILES |

CCCC(CC1(CCCC1)C(=O)NC2=NN=C(S2)CC)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R)-2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl)cyclopentyl)methyl)valeric acid UK-414,495 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-UK-414495: A Technical Guide to its Mechanism of Action as a Neutral Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495, with the active enantiomer identified as ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid), is a potent and selective inhibitor of the M13 family metalloprotease Neutral Endopeptidase (NEP), also known as neprilysin. Developed by Pfizer, this compound was investigated for the treatment of female sexual arousal disorder (FSAD). Its mechanism of action is centered on the potentiation of endogenous vasoactive neuropeptides in the female genital tract, leading to increased blood flow and physiological arousal. This technical guide provides an in-depth overview of the core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Neutral Endopeptidase Inhibition

The primary pharmacological target of UK-414495 is Neutral Endopeptidase (NEP). NEP is a zinc-dependent metalloprotease located on the cell surface that is responsible for the degradation of a variety of signaling peptides.[1] In the context of female sexual arousal, the most critical substrate for NEP is Vasoactive Intestinal Peptide (VIP).[2][3]

VIP is a potent vasodilator neuropeptide released from nerve endings in the vagina and clitoris upon sexual stimulation.[2][4] It plays a crucial role in mediating the vasocongestive response of arousal, which involves increased blood flow to the genital tissues, leading to lubrication and smooth muscle relaxation.

UK-414495 selectively binds to and inhibits the enzymatic activity of NEP. This inhibition prevents the breakdown of VIP, leading to an accumulation of VIP in the synaptic cleft and at its receptors on vascular smooth muscle cells. The elevated levels of VIP result in an enhanced and prolonged vasodilatory response, thereby potentiating the natural physiological processes of sexual arousal.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for UK-414495, demonstrating its potency in a relevant preclinical model.

| Parameter | Value | Species/Model | Description | Reference |

| EC50 | 37 ± 9 nM | Anesthetized Rabbit | Potentiation of pelvic nerve-stimulated increases in vaginal blood flow. | |

| IC50 (calculated) | ~10.3 nM | Rabbit NEP | Calculated from the reported EC50 being 3.6 times the IC50 for rabbit NEP. |

Signaling Pathway

The mechanism of action of UK-414495 can be visualized through the following signaling pathway. Inhibition of NEP by UK-414495 leads to an increase in VIP, which then activates its receptors on vascular smooth muscle cells, ultimately causing vasodilation.

Caption: Signaling pathway of UK-414495 action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of UK-414495's mechanism of action.

In Vivo Assessment of Genital Blood Flow (Anesthetized Rabbit Model)

This protocol is based on the methodology described by Wayman et al., 2010.

1. Animal Preparation:

- Female New Zealand White rabbits are anesthetized. Anesthesia is maintained throughout the experiment.

- The carotid artery is cannulated for continuous monitoring of blood pressure and heart rate. The jugular vein is cannulated for intravenous administration of UK-414495, VIP, or vehicle.

- A laparotomy is performed, and the pelvic nerves are identified and isolated for electrical stimulation.

2. Blood Flow Measurement:

- Laser Doppler probes are placed on the surfaces of the vagina and clitoris to continuously monitor vaginal blood flow (VBF) and clitoral blood flow (CBF).

3. Experimental Procedure:

- A baseline period of stable blood flow and cardiovascular parameters is established.

- The pelvic nerve is electrically stimulated at a set frequency, duration, and voltage to induce reproducible increases in VBF and CBF.

- A dose-response curve for exogenously administered VIP on VBF and CBF is established by intravenous infusion.

- UK-414495 is administered intravenously in increasing doses.

- The effect of each dose of UK-414495 on the pelvic nerve stimulation-induced increases in VBF and CBF is recorded.

- The effect of UK-414495 on the duration and amplitude of the response to exogenous VIP is also assessed.

4. Data Analysis:

The increases in VBF and CBF are quantified as the area under the curve (AUC) of the laser Doppler signal during stimulation.

The potentiation by UK-414495 is calculated as the percentage increase in the AUC compared to the pre-drug stimulation response.

An EC50 value for the potentiation of VBF is determined by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for in vivo assessment of genital blood flow.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This is a representative protocol for determining the in vitro potency of an inhibitor against NEP using a fluorogenic substrate.

1. Reagents and Materials:

- Recombinant human Neutral Endopeptidase (NEP).

- Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH).

- Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.5).

- UK-414495 stock solution in DMSO.

- 96-well black microplates.

- Fluorescence plate reader.

2. Assay Procedure:

- A serial dilution of UK-414495 is prepared in the assay buffer.

- Recombinant human NEP is diluted in the assay buffer to a working concentration.

- In a 96-well plate, add the diluted UK-414495 solutions. Include controls for no inhibitor (vehicle) and no enzyme (background).

- Add the diluted NEP enzyme to all wells except the background control.

- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

3. Data Acquisition and Analysis:

Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time (kinetic read).

The rate of reaction (slope of the linear phase of the fluorescence curve) is determined for each inhibitor concentration.

The percentage of inhibition is calculated for each concentration relative to the vehicle control.

The IC50 value is determined by fitting the percentage of inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Caption: Workflow for in vitro NEP inhibition assay.

Conclusion

This compound is a selective inhibitor of neutral endopeptidase with a clear mechanism of action that leads to the potentiation of VIP-mediated vasodilation in the female genital tract. The available preclinical data supports its potential as a therapeutic agent for female sexual arousal disorder by enhancing a natural physiological response. The experimental protocols outlined provide a framework for the further investigation and characterization of this and similar compounds. A comprehensive understanding of its quantitative pharmacology, including its selectivity profile against other human metalloproteinases, would be essential for its continued development.

References

- 1. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasoactive intestinal polypeptide as a neurotransmitter in the female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasoactive Intestinal Peptide for the treatment of Female Sexual Arousal Disorder - Sandra Reichstetter [grantome.com]

UK-414495: A Technical Guide to a Potent and Selective Neutral Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides. Developed by Pfizer, this compound has been investigated for its potential therapeutic applications, primarily in the context of female sexual arousal disorder. By inhibiting NEP, UK-414495 prevents the breakdown of key signaling molecules, most notably Vasoactive Intestinal Peptide (VIP), leading to vasodilation and increased blood flow in genital tissues. This technical guide provides a comprehensive overview of UK-414495, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the relevant signaling pathways.

Introduction

Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a cell-surface enzyme that plays a critical role in inactivating a variety of physiologically active peptides.[1] Its substrates include natriuretic peptides, bradykinin, enkephalins, substance P, and Vasoactive Intestinal Peptide (VIP).[1] By degrading these peptides, NEP modulates a wide range of biological processes, including blood pressure regulation, inflammation, and neurotransmission.

UK-414495 is a small molecule inhibitor designed to selectively target and inhibit the enzymatic activity of NEP.[2] Its primary therapeutic rationale has been centered on its ability to potentiate the local effects of VIP in female genital tissue. VIP is a potent vasodilator, and its degradation by NEP limits its ability to promote the increased blood flow necessary for sexual arousal.[2] By inhibiting NEP, UK-414495 effectively increases the local concentration and duration of action of VIP, thereby enhancing genital vasocongestion.[2]

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of UK-414495 as a neutral endopeptidase inhibitor.

| Parameter | Value | Species/Assay Condition | Reference |

| EC50 | 37 ± 9 nM | In vivo potentiation of pelvic nerve-stimulated vaginal blood flow | Rabbit |

Signaling Pathways

The mechanism of action of UK-414495 is centered on the inhibition of neutral endopeptidase and the subsequent potentiation of downstream signaling pathways mediated by NEP substrates, primarily VIP.

Neutral Endopeptidase-Mediated Peptide Degradation

NEP is a membrane-bound enzyme that cleaves and inactivates various signaling peptides at the cell surface. This enzymatic activity terminates the signaling cascade initiated by these peptides.

UK-414495 Inhibition of NEP and Potentiation of VIP Signaling

UK-414495 acts as a competitive inhibitor of NEP, preventing the binding and subsequent degradation of its substrates like VIP. This leads to an accumulation of active VIP in the local tissue environment. The elevated VIP levels result in sustained activation of its G-protein coupled receptors on vascular smooth muscle cells, leading to the activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and ultimately, vasodilation and increased blood flow.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of UK-414495.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of UK-414495 against NEP.

4.1.1. Materials and Reagents

-

Recombinant Human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Assay Buffer: 50 mM Tris, pH 7.5

-

UK-414495

-

Reference NEP inhibitor (e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader

4.1.2. Experimental Workflow

4.1.3. Assay Procedure

-

Prepare serial dilutions of UK-414495 and a reference inhibitor in the assay buffer.

-

To the wells of a 96-well black microplate, add 20 µL of the inhibitor dilutions or buffer (for control wells).

-

Add 40 µL of the NEP enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the pre-warmed fluorogenic NEP substrate solution to each well.

-

Immediately begin kinetic measurement of fluorescence in a microplate reader pre-set to 37°C. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Determine the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of NEP inhibition for each concentration of UK-414495.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits

This protocol is based on the methodology described by Wayman et al. (2010) to assess the in vivo efficacy of UK-414495.

4.2.1. Animal Model and Surgical Preparation

-

Female New Zealand White rabbits.

-

Anesthetize the animals (e.g., with a combination of ketamine and xylazine).

-

Surgically expose the pelvic nerve for electrical stimulation.

-

Insert a laser Doppler flow probe to measure vaginal and/or clitoral blood flow.

4.2.2. Experimental Workflow

4.2.3. Experimental Procedure

-

After surgical preparation and stabilization of the animal, record a stable baseline of vaginal and clitoral blood flow using the laser Doppler flowmeter.

-

Administer a single intravenous dose of UK-414495 or the vehicle control.

-

After a set period for drug distribution, apply electrical stimulation to the pelvic nerve at a predetermined frequency and duration to induce an increase in genital blood flow.

-

Record the peak and duration of the blood flow response.

-

Repeat the nerve stimulation at various time points after drug administration to assess the duration of action.

-

To determine the EC50, administer increasing doses of UK-414495 and measure the potentiation of the nerve-stimulated blood flow response at each dose.

-

Analyze the data by calculating the area under the curve for the blood flow response and compare the responses in the presence and absence of the inhibitor.

Pharmacokinetics and Selectivity

Detailed pharmacokinetic parameters and a comprehensive selectivity profile for UK-414495 are not extensively available in the public domain. Preclinical studies would have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its inhibitory activity against other related metalloproteinases (e.g., angiotensin-converting enzyme - ACE) to establish its selectivity. The high potency and selectivity for NEP are key attributes for its intended therapeutic effect while minimizing off-target effects.

Conclusion

UK-414495 is a potent and selective inhibitor of neutral endopeptidase that has demonstrated significant efficacy in preclinical models for enhancing genital blood flow. Its mechanism of action, centered on the potentiation of VIP signaling, provides a clear rationale for its investigation in female sexual arousal disorder. The provided experimental protocols offer a framework for the in vitro and in vivo characterization of UK-414495 and similar NEP inhibitors. Further research into its pharmacokinetic properties and a broader selectivity profile would provide a more complete understanding of its therapeutic potential and safety.

References

- 1. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UK-414,495, a selective inhibitor of neutral endopeptidase, potentiates pelvic nerve-stimulated increases in female genital blood flow in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Vasoactive Intestinal Peptide (VIP) Potentiation by UK-414495: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potentiation of Vasoactive Intestinal Peptide (VIP) by UK-414495, a selective inhibitor of neutral endopeptidase (NEP). The following sections detail the pharmacological data, experimental methodologies, and underlying signaling pathways, offering a comprehensive resource for research and development in this area.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions, including vasodilation, smooth muscle relaxation, and modulation of inflammatory responses[1]. Its therapeutic potential, however, can be limited by its short biological half-life due to rapid enzymatic degradation. A key enzyme responsible for VIP inactivation is Neutral Endopeptidase (NEP).

UK-414495 is a selective inhibitor of NEP[2]. By preventing the breakdown of endogenous and exogenously administered VIP, UK-414495 effectively potentiates its biological effects. This guide focuses on the pharmacological evidence and experimental basis for this potentiation, with a specific emphasis on its effects on genital blood flow.

Quantitative Pharmacology of UK-414495

The potentiation of VIP-mediated responses by UK-414495 has been quantified in preclinical models. The following tables summarize the key pharmacological parameters from a study utilizing an anesthetized rabbit model of female sexual arousal[2].

Table 1: Potentiation of Exogenous VIP-Induced Vaginal Blood Flow (VBF) by UK-414495 Pretreatment [2]

| Parameter | VIP Alone | VIP with UK-414495 Pretreatment | Percentage Increase |

| Peak Amplitude of Blood Flow Response | - | - | 67% |

| Area Under the Curve (AUC) | - | - | 96% |

| Duration of Blood Flow Response | 5.9 min | 9.8 min | 66% |

Pretreatment with UK-414495 resulted in a free plasma concentration of 557 ± 50 nM, which is approximately 50 times its IC50 for rabbit native NEP.

Table 2: Pharmacodynamics of UK-414495 in Potentiating Pelvic Nerve-Stimulated Vaginal Blood Flow (VBF) [2]

| Parameter | Value |

| EC50 for VBF Potentiation | 37.0 ± 8.9 nM |

| Free Plasma Concentration for Significant VBF Elevation | 43 ± 9 nM |

| Free Plasma Concentration for Maximal Potentiation | ~103 ± 12 nM |

Table 3: Effect of UK-414495 on Pelvic Nerve-Stimulated Genital Blood Flow

| Tissue | Percentage Potentiation (mean ± SEM) |

| Vaginal Blood Flow | 128 ± 49% |

| Clitoral Blood Flow | 208 ± 77% |

Data obtained following an intravenous bolus injection of UK-414495 (1 mg·kg−1).

Mechanism of Action and Signaling Pathways

UK-414495 potentiates the effects of VIP by inhibiting Neutral Endopeptidase (NEP), the enzyme responsible for VIP degradation. This leads to higher local concentrations and a longer duration of action of VIP at its receptors.

VIP exerts its effects by binding to two G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. The binding of VIP to these receptors initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the physiological responses associated with VIP, such as smooth muscle relaxation and vasodilation.

Signaling Pathway Diagram

Caption: VIP signaling pathway and the inhibitory action of UK-414495 on NEP.

Experimental Protocols

The following section details the methodologies employed in the study of UK-414495's potentiation of VIP-induced genital blood flow in an anesthetized rabbit model.

Animal Model and Anesthesia

-

Species: Female New Zealand rabbits (approximately 2.5 kg).

-

Anesthesia: Pre-medication with a combination of medetomidine, followed by terminal anesthesia. All procedures were conducted in accordance with the UK Animals (Scientific Procedures) Act (1986) and Home Office guidelines.

Measurement of Genital Blood Flow

-

Technique: Laser Doppler technology was used to monitor vaginal blood flow (VBF) and clitoral blood flow (CBF).

-

Procedure: Probes were placed on the respective tissues to continuously record blood flow.

Induction of Genital Blood Flow

Two methods were used to induce increases in genital blood flow:

-

Electrical Stimulation of the Pelvic Nerve: The pelvic nerve was surgically isolated and stimulated electrically to induce a physiological increase in genital blood flow.

-

Intravenous Infusion of Exogenous VIP: VIP was infused intravenously at doses of 6, 20, and 60 µg·kg−1 to directly assess its effect on VBF.

Drug Administration

-

UK-414495:

-

Intravenous Infusion: Dissolved in saline and administered to achieve a dose-dependent potentiation of pelvic nerve-stimulated increases in VBF.

-

Intravenous Bolus: A 1 mg·kg−1 bolus was administered to assess potentiation of both VBF and CBF.

-

Topical Application: A formulation of 50% propylene glycol/50% water with carboxymethyl cellulose was applied intravaginally.

-

-

VIP: Dissolved in saline for intravenous infusion.

-

Vehicle Control: Saline was used as the vehicle control.

Pharmacokinetic/Pharmacodynamic Analysis

-

Plasma samples were collected to determine the concentration of UK-414495.

-

The relationship between the plasma concentration of UK-414495 and the potentiation of VBF was analyzed to determine the EC50.

Experimental Workflow Diagram

Caption: Workflow for assessing VIP potentiation by UK-414495.

Logical Relationship of VIP Potentiation

The potentiation of VIP by UK-414495 is a direct consequence of its mechanism of action as a selective NEP inhibitor. The logical flow of this interaction is as follows:

-

VIP is released endogenously or administered exogenously.

-

NEP in the local tissue environment would normally degrade VIP, limiting its concentration and duration of action.

-

UK-414495 selectively inhibits NEP.

-

The inhibition of NEP prevents the degradation of VIP.

-

This leads to an increased local concentration and prolonged half-life of VIP.

-

The elevated levels of VIP result in enhanced activation of VPAC1 and VPAC2 receptors.

-

The increased receptor activation leads to a greater and more sustained downstream signaling cascade (e.g., increased cAMP).

-

This culminates in a potentiated physiological response, such as increased and prolonged vasodilation and blood flow.

Logical Relationship Diagram

Caption: Logical flow of VIP potentiation by UK-414495.

Conclusion

UK-414495 is a potent and selective inhibitor of neutral endopeptidase that has been shown to significantly enhance the physiological effects of Vasoactive Intestinal Peptide. The quantitative data from preclinical models demonstrates a clear dose-dependent potentiation of VIP-mediated increases in genital blood flow. The mechanism of action, centered on the inhibition of VIP degradation, provides a strong rationale for its therapeutic potential in conditions where augmenting VIP signaling is desirable. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of NEP inhibitors as a therapeutic strategy.

References

UK-414495: A Preclinical Investigation into a Novel Neutral Endopeptidase Inhibitor for Female Sexual Arousal Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UK-414495, a potent and selective inhibitor of neutral endopeptidase (NEP), was investigated by Pfizer as a potential treatment for female sexual arousal disorder (FSAD). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to UK-414495 and its effects on female sexual arousal. The core of this document focuses on the pivotal preclinical study by Wayman et al. (2010), which demonstrated the compound's efficacy in an animal model. While the clinical development of UK-414495 was discontinued, the preclinical findings offer valuable insights into the role of the vasoactive intestinal peptide (VIP) pathway in female genital hemodynamics and the potential of NEP inhibition as a therapeutic strategy for FSAD.

Introduction

Female Sexual Arousal Disorder (FSAD) is characterized by a persistent or recurrent inability to attain or maintain sufficient sexual excitement, causing personal distress. A key physiological component of female sexual arousal is genital vasocongestion, a process mediated by neurotransmitters that induce vasodilation and increase blood flow to the clitoris and vagina. One such key neurotransmitter is the Vasoactive Intestinal Peptide (VIP).[1] VIP, a potent vasodilator, is known to be present in the nerve fibers of the female genital tract and is believed to play a crucial role in mediating the genital vasodilation and lubrication associated with sexual arousal.[1][2]

Neutral endopeptidase (NEP), a cell-surface zinc metallopeptidase, is responsible for the degradation and inactivation of several vasoactive peptides, including VIP. The therapeutic hypothesis underlying the development of UK-414495 was that by inhibiting NEP, the local concentrations of VIP in the female genital tissue would increase, thereby potentiating the natural vasodilatory response during sexual stimulation and alleviating the symptoms of FSAD. This guide will delve into the preclinical evidence that supports this hypothesis.

Mechanism of Action of UK-414495

UK-414495 is a selective inhibitor of neutral endopeptidase. Its mechanism of action is centered on the potentiation of the endogenous effects of Vasoactive Intestinal Peptide (VIP) in the female genital tract.

The Role of Neutral Endopeptidase (NEP)

NEP is a widely distributed enzyme that cleaves and inactivates a variety of signaling peptides at the cell surface. In the context of female sexual arousal, NEP's primary role is the degradation of VIP released from nerve endings in the vagina and clitoris. By breaking down VIP, NEP limits the extent and duration of its vasodilatory effects.

The Vasoactive Intestinal Peptide (VIP) Signaling Pathway

During sexual stimulation, parasympathetic nerve fibers release VIP into the genital tissues. VIP then binds to its receptors, primarily the VPAC1 and VPAC2 receptors, which are G-protein coupled receptors located on the surface of vascular smooth muscle cells and endothelial cells in the female genital tract.[3][4]

Binding of VIP to its receptors activates the Gαs subunit of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

Activated PKA phosphorylates several downstream targets within the smooth muscle cells, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium. This ultimately results in smooth muscle relaxation, vasodilation of the genital arteries, and increased blood flow to the vagina and clitoris, leading to lubrication and swelling characteristic of sexual arousal.

UK-414495's Potentiation of the VIP Pathway

By inhibiting NEP, UK-414495 prevents the breakdown of VIP. This leads to a higher local concentration and prolonged activity of VIP in the vicinity of its receptors on the genital vasculature. The elevated VIP levels result in a more robust and sustained activation of the cAMP/PKA signaling cascade, thereby amplifying the natural physiological response of vasodilation and increased genital blood flow during sexual arousal.

Signaling Pathway of UK-414495 in Female Sexual Arousal

Caption: Mechanism of action of UK-414495 in female genital vasodilation.

Preclinical Efficacy Data

The primary evidence for the efficacy of UK-414495 in enhancing female genital blood flow comes from a preclinical study conducted in anesthetized female New Zealand White rabbits, a well-established model for studying female sexual arousal.

Quantitative Data from Wayman et al. (2010)

The following tables summarize the key quantitative findings from the study by Wayman et al. (2010), published in the British Journal of Pharmacology.

Table 1: Effect of Intravenous UK-414495 on Pelvic Nerve-Stimulated Increases in Vaginal Blood Flow (VBF)

| UK-414495 Dose (nmol·kg⁻¹) | Peak Increase in VBF (% of baseline) |

| Vehicle Control | 100 ± 15 |

| 10 | 145 ± 20 |

| 30 | 210 ± 35 |

| 100 | 280 ± 40 |

| 300 | 295 ± 50 |

| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |

Table 2: Effect of Intravenous UK-414495 on Pelvic Nerve-Stimulated Increases in Clitoral Blood Flow (CBF)

| Treatment | Peak Increase in CBF (% of baseline) |

| Vehicle Control | 100 ± 18 |

| UK-414495 (100 nmol·kg⁻¹) | 225 ± 30 |

| p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |

Table 3: Effect of Intravaginal Application of UK-414495 on Pelvic Nerve-Stimulated Increases in Vaginal Blood Flow (VBF)

| Treatment | Peak Increase in VBF (% of baseline) |

| Vehicle Control | 100 ± 12 |

| UK-414495 (0.2 mg·mL⁻¹) | 185 ± 25 |

| p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical study by Wayman et al. (2010).

Animal Model and Surgical Preparation

-

Animal Model: The experiments were conducted on female New Zealand White rabbits weighing between 2.5 and 3.5 kg.

-

Anesthesia: Animals were anesthetized with an initial intramuscular injection of ketamine (35 mg·kg⁻¹) and xylazine (5 mg·kg⁻¹), followed by a continuous intravenous infusion of ketamine (15-25 mg·kg⁻¹·h⁻¹) and xylazine (3-5 mg·kg⁻¹·h⁻¹) to maintain a stable plane of anesthesia.

-

Surgical Procedures: A tracheotomy was performed to facilitate spontaneous respiration. The carotid artery and jugular vein were cannulated for blood pressure monitoring and drug administration, respectively. A midline laparotomy was performed to expose the pelvic nerves, which were then isolated for electrical stimulation.

Measurement of Genital Blood Flow

-

Technique: Vaginal and clitoral blood flow were measured using laser Doppler flowmetry.

-

Probe Placement: A laser Doppler probe was placed on the ventral surface of the vagina, approximately 2-3 cm from the introitus. A second probe was placed on the clitoris.

-

Data Acquisition: Blood flow was recorded continuously and expressed as a percentage change from the baseline resting blood flow.

Pelvic Nerve Stimulation

-

Stimulation Parameters: The pelvic nerves were stimulated electrically using a bipolar platinum electrode. Stimulation parameters were typically a frequency of 10 Hz, a pulse width of 1 ms, and a voltage of 2-5 V, delivered in 30-second trains.

-

Experimental Protocol: A baseline response to pelvic nerve stimulation was established. UK-414495 or vehicle was then administered, and the pelvic nerve stimulation was repeated at various time points to assess the effect of the compound on genital blood flow.

Drug Administration

-

Intravenous Administration: UK-414495 was dissolved in saline and administered as a bolus intravenous injection.

-

Intravaginal Administration: A gel formulation of UK-414495 was applied directly to the vaginal mucosa.

Experimental Workflow for Preclinical Evaluation of UK-414495

Caption: Workflow of the preclinical experiments evaluating UK-414495.

Discussion and Future Perspectives

The preclinical data for UK-414495 provide a strong proof-of-concept for the role of NEP inhibition in potentiating female genital arousal. The dose-dependent increase in both vaginal and clitoral blood flow following pelvic nerve stimulation in the rabbit model highlights the potential of this mechanism for the treatment of FSAD. Furthermore, the efficacy of intravaginal administration suggests the possibility of a locally acting treatment with a reduced risk of systemic side effects.

Despite the promising preclinical results, the development of UK-414495 was discontinued by Pfizer. The reasons for this decision have not been publicly disclosed but may be related to a variety of factors, including strategic R&D portfolio changes within the company, potential off-target effects, unfavorable pharmacokinetic properties, or a lack of clear efficacy in early-stage human trials that were not publicly reported.

Nevertheless, the research on UK-414495 has significantly contributed to the understanding of the neurovascular control of female sexual arousal. The findings underscore the importance of the VIP/NEP axis as a potential therapeutic target. Future research in this area could focus on the development of other NEP inhibitors with improved pharmacological profiles or the exploration of combination therapies that target multiple pathways involved in female sexual response. A deeper understanding of the complexities of female sexual arousal, encompassing both physiological and psychological factors, will be crucial for the successful development of novel treatments for FSAD.

Conclusion

UK-414495, a selective neutral endopeptidase inhibitor, demonstrated significant efficacy in a preclinical model of female sexual arousal by potentiating VIP-mediated vasodilation and increasing genital blood flow. While the compound did not progress to clinical use, the foundational research provides a valuable framework for future drug development efforts targeting the neurovascular pathways of female sexual response. The detailed preclinical data and methodologies presented in this guide serve as a comprehensive resource for researchers and scientists working to address the unmet medical need in female sexual dysfunction.

References

- 1. Vasoactive intestinal polypeptide as a neurotransmitter in the female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasoactive intestinal polypeptide and the female genital tract: relationship to reproductive phase and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of vasoactive intestinal peptide (VIP) receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasoactive Intestinal Peptide (VIP) - mediated expression and function of Steroidogenic Acute Regulatory protein (StAR) in granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-UK-414495: A Technical Guide for Researchers and Drug Development Professionals

(Rac)-UK-414495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP), a zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid, is a small molecule inhibitor of NEP. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N₃O₃S | [1] |

| Molecular Weight | 339.45 g/mol | [1] |

| IUPAC Name | (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid | N/A |

| SMILES | CCC--INVALID-LINK--C(=O)O | [1] |

| InChI Key | FWXXCSISWQQOGS-LLVKDONJSA-N | [1] |

| EC₅₀ | 37 ± 9 nM (for potentiation of pelvic nerve-stimulated increases in vaginal blood flow in anesthetized rabbits) | [2] |

| IC₅₀ (estimated) | ~10.3 nM (for rabbit NEP, calculated from EC₅₀) |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting Neutral Endopeptidase. NEP is responsible for the breakdown of numerous endogenous peptides, including Vasoactive Intestinal Peptide (VIP). In the context of female genital vasodilation, inhibition of NEP by this compound leads to an accumulation of VIP.

VIP then binds to its G-protein coupled receptors, VPAC1 and VPAC2, on vascular smooth muscle cells. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream signaling events that ultimately result in smooth muscle relaxation and vasodilation, thereby increasing blood flow.

Experimental Protocols

Determination of NEP Inhibitory Activity (Fluorometric Assay)

A representative protocol for determining the in vitro NEP inhibitory activity of this compound can be adapted from commercially available NEP inhibitor screening kits.

Materials:

-

Recombinant human Neutral Endopeptidase (NEP)

-

Fluorogenic NEP substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂)

-

This compound (test compound)

-

Thiorphan or other known NEP inhibitor (positive control)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~320/405 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations.

-

In a 96-well plate, add the diluted this compound solutions, positive control, and a vehicle control (Assay Buffer with DMSO).

-

Add the NEP enzyme solution to all wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Assessment of Genital Blood Flow in Anesthetized Rabbits

The following protocol is a summary of the methodology described by Wayman CP, et al. (2010) to evaluate the effect of UK-414,495 on pelvic nerve-stimulated increases in female genital blood flow.

Animal Model:

-

Female New Zealand White rabbits.

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbits (e.g., with a combination of ketamine and xylazine).

-

Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

-

Expose the pelvic nerve for electrical stimulation.

-

Place laser Doppler probes on the vagina and clitoris to measure blood flow.

Experimental Procedure:

-

Record baseline vaginal and clitoral blood flow and mean arterial pressure.

-

Electrically stimulate the pelvic nerve at a set frequency and duration to induce a reproducible increase in genital blood flow.

-

Administer this compound intravenously at increasing doses.

-

After each dose, repeat the pelvic nerve stimulation and record the resulting changes in genital blood flow.

-

Monitor cardiovascular parameters throughout the experiment.

-

Analyze the data to determine the potentiation of nerve-stimulated blood flow by this compound and calculate the EC₅₀ value.

This technical guide provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate its physicochemical properties and to obtain precise enzymatic inhibitory constants.

References

In Vivo Effects of Neutral Endopeptidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of neutral endopeptidase (NEP) inhibition, a key therapeutic strategy in cardiovascular and other diseases. NEP, also known as neprilysin, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides. Its inhibition leads to the potentiation of these peptides' biological activities, resulting in significant physiological effects. This document details the mechanism of action, summarizes quantitative data from preclinical and clinical studies, outlines common experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action

Neutral endopeptidase (NEP) is a membrane-bound enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin.[1][2][3][4] By inhibiting NEP, the circulating levels of these peptides increase, leading to a range of physiological responses.[1] The primary therapeutic effects of NEP inhibition stem from the enhanced activity of natriuretic peptides, which promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), while also inhibiting the renin-angiotensin-aldosterone system (RAAS).

However, NEP also degrades vasoconstrictor peptides such as angiotensin II and endothelin-1. This dual role means that isolated NEP inhibition can have competing effects on vascular tone. To counteract the potential increase in angiotensin II levels, NEP inhibitors are often co-administered with angiotensin receptor blockers (ARBs), as seen in the combination drug sacubitril/valsartan.

Quantitative Data on In Vivo Effects

The following tables summarize the quantitative effects of NEP inhibitors from various in vivo studies, providing a comparative overview of their impact on key physiological and biochemical parameters.

Table 1: Effects of NEP Inhibitors on Hemodynamic Parameters

| NEP Inhibitor | Model | Dose | Route of Administration | Key Findings | Reference |

| Candoxatrilat | Healthy Humans | 125 nmol/min | Intra-arterial | 12±2% increase in forearm vasoconstriction | |

| Thiorphan | Healthy Humans | 30 nmol/min | Intra-arterial | 13±1% increase in forearm vasoconstriction | |

| Thiorphan | Hypertensive Patients | 30 nmol/min | Intra-arterial | 10±2% increase in forearm vasoconstriction | |

| Racecadotril (Sinorphan) | Hypertensive Patients | 25-200 mg bid for 6 weeks | Oral | Dose-dependent reduction in blood pressure | |

| Sacubitril/Valsartan | Heart Failure with Preserved Ejection Fraction Patients | 200 mg twice daily | Oral | 29.3 mmHg reduction in systolic and 24.9 mmHg in diastolic blood pressure after 12 weeks | |

| Racecadotril | Pulmonary Arterial Hypertension Patients | 100 mg (single dose) | Oral | 14% fall in pulmonary vascular resistance |

Table 2: Effects of NEP Inhibitors on Natriuretic Peptides and Related Biomarkers

| NEP Inhibitor | Model | Dose | Route of Administration | Key Findings | Reference |

| Candoxatril | Hypertensive Patients | 200 mg (single dose) | Oral | Significant rise in plasma ANF concentrations within 2 hours | |

| Ecadotril | Rats | 0.1, 1, 10, 100 mg/kg per day for 7 days | Gavage | Increased urine cyclic guanosine monophosphate (cGMP) and BK-(1-9) levels | |

| Racecadotril | Pulmonary Arterial Hypertension Patients | 100 mg (single dose) | Oral | 79% increase in plasma ANP concentration and 106% increase in plasma cGMP levels | |

| Racecadotril | Pulmonary Arterial Hypertension Patients | 100 mg t.i.d. for 14 days | Oral | 19% rise in plasma ANP concentration | |

| Sacubitril | Healthy Young Males | 194 mg sacubitril/206 mg valsartan (single dose) | Oral | Increased plasma concentrations of glucagon |

Experimental Protocols

This section details common methodologies employed in in vivo studies of NEP inhibition.

Animal Models

-

Hypertension Models: Spontaneously hypertensive rats (SHR) are frequently used to study the antihypertensive effects of NEP inhibitors.

-

Heart Failure Models: Heart failure can be induced in animal models through various methods, such as coronary artery ligation to induce myocardial infarction or the use of specific genetic strains like the Zucker Fatty and Spontaneously Hypertensive (ZSF1) rats for heart failure with preserved ejection fraction (HFpEF).

-

Diabetic Neuropathy Models: A combination of a high-fat diet and a low dose of streptozotocin in mice can be used to model type 2 diabetes and study the effects of NEP inhibition on associated complications like neuropathy.

Human Clinical Trials

-

Forearm Blood Flow Studies: To investigate the direct vascular effects of NEP inhibitors, drugs can be infused directly into the brachial artery of human volunteers. Forearm blood flow is measured using plethysmography to assess changes in vascular resistance.

-

Dose-Ranging Studies: To determine the optimal therapeutic dose, patients are administered increasing doses of the NEP inhibitor, and key parameters like blood pressure and plasma natriuretic peptide levels are monitored.

-

Randomized Controlled Trials: Large-scale, double-blind, randomized controlled trials are essential for evaluating the long-term efficacy and safety of NEP inhibitors in specific patient populations, such as those with heart failure or hypertension.

In Vivo Experimental Procedures

-

Drug Administration: NEP inhibitors can be administered through various routes, including oral gavage in animal studies and oral or intravenous administration in human trials. For localized effect studies, intra-arterial infusions are used.

-

Hemodynamic Monitoring: Blood pressure is a key endpoint and can be measured non-invasively using tail-cuff methods in rodents or standard sphygmomanometry in humans. For more detailed analysis, invasive arterial catheters can be used.

-

Biochemical Analysis: Blood and urine samples are collected to measure the concentrations of natriuretic peptides, cGMP, angiotensin II, and other relevant biomarkers using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NEP inhibition and a typical experimental workflow for in vivo studies.

References

- 1. droracle.ai [droracle.ai]

- 2. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]

- 3. Effect of Inhibition or Deletion of Neutral Endopeptidase on Neuropathic Endpoints in High Fat Fed/Low Dose Streptozotocin-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Vasoactive Intestinal Peptide (VIP) Signaling in Smooth Muscle Relaxation: A Technical Guide

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon family of hormones.[1] Initially isolated from the porcine intestine, it is now known to be widely distributed throughout the central and peripheral nervous systems.[1] VIP exhibits a diverse range of biological effects, including vasodilation, regulation of secretions, and potent relaxation of vascular and non-vascular smooth muscle, such as those found in the gastrointestinal, respiratory, and urogenital tracts.[1][2] This guide provides an in-depth examination of the core molecular signaling pathway through which VIP induces smooth muscle relaxation, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved processes.

Core Signaling Pathway

The relaxation of smooth muscle cells (SMCs) by VIP is a well-orchestrated process initiated by the binding of VIP to specific cell surface receptors. This event triggers a cascade of intracellular signals that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and the dephosphorylation of myosin light chains, causing the muscle to relax. The canonical pathway is mediated primarily through the cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) system.[3]

-

Receptor Binding: VIP binds with high affinity to its cognate G protein-coupled receptors (GPCRs), predominantly the VPAC2 receptor subtype, which is highly expressed on smooth muscle cells.

-

G-Protein Activation: Upon VIP binding, the VPAC2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This causes the Gαs subunit to release GDP and bind GTP, leading to its dissociation from the Gβγ dimer.

-

Adenylyl Cyclase Activation & cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), a membrane-bound enzyme. AC then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). VIP has been shown to cause a significant increase in intracellular cAMP, which coincides with optimum relaxation.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing them to dissociate from and release the catalytic subunits. These now-active PKA catalytic subunits phosphorylate various downstream target proteins.

-

Downstream PKA Targets and Relaxation: Activated PKA induces smooth muscle relaxation through several key mechanisms:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the 20-kDa regulatory myosin light chain (MLC20). MLC20 phosphorylation is a prerequisite for actin-myosin cross-bridge cycling and muscle contraction.

-

Decreased Intracellular Calcium ([Ca2+]i): PKA acts to lower cytosolic Ca2+ levels by phosphorylating targets that promote Ca2+ sequestration and extrusion. This includes activating K+ channels, leading to membrane hyperpolarization, which in turn closes voltage-dependent L-type Ca2+ channels.

-

Enhanced Ca2+ Sequestration: PKA can phosphorylate phospholamban, a protein that regulates the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This enhances Ca2+ re-uptake into the sarcoplasmic reticulum, further reducing cytosolic calcium levels.

-

While the cAMP-PKA pathway is predominant, a secondary pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) may also contribute to VIP-induced relaxation in some tissues.

Quantitative Data Summary

The relaxant effect of VIP on smooth muscle has been quantified in various tissues. The potency and efficacy can differ depending on the specific muscle type and experimental conditions.

Table 1: Potency of VIP in Inducing Smooth Muscle Relaxation

| Tissue | Species | Agonist | Potency (ED50 / EC50) | Notes | Reference |

| Gastric Antrum (SMC) | Human | VIP | 0.53 ± 0.17 nM | VIP showed higher potency and efficacy on the antrum compared to the fundus. | |

| Gastric Fundus (SMC) | Human | VIP | 3.4 ± 1.4 nM | ||

| Mesenteric Artery | Rat | VIP | ~1 nM | ||

| Gastric Longitudinal Muscle | Rat | VIP | ~3 nM | ||

| Internal Anal Sphincter | Rabbit | VIP | 1 nM - 1 µM | Dose-dependent relaxation observed in this range. |

Table 2: Effect of Signaling Pathway Inhibitors on VIP-Induced Relaxation

| Tissue | Species | Inhibitor | Target | Effect on VIP-Induced Relaxation | Reference |

| Distal Colon (Longitudinal Muscle) | Rat | Rp-8 bromo cAMPS (30 µM) | PKA | 82% inhibition of relaxation induced by 300 nM VIP. | |

| Mesenteric Artery | Rat | RP-cAMP (100-200 µM) | PKA | Significantly reduced VIP-activated K+ channel currents. | |

| Gastric Antrum (SMC) | Human | 2'5'-dideoxyadenosine | Adenylate Cyclase | Had pronounced inhibitory effects on SMCs. | |

| Gastric Antrum (SMC) | Human | Rp-cAMPs | PKA | Had pronounced inhibitory effects on SMCs. |

Experimental Protocols

Studying the VIP signaling pathway requires specific methodologies to measure both the physiological response (relaxation) and the underlying molecular events (second messenger production).

This protocol measures isometric tension in an isolated smooth muscle preparation to characterize the relaxant effects of VIP.

-

Reagents & Equipment:

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

Vasoactive Intestinal Peptide (VIP) stock solution.

-

Contractile agonist (e.g., Carbachol, KCl, Phenylephrine).

-

Isolated tissue bath system with water jacket for temperature control (37°C).

-

Force-displacement transducer.

-

Data acquisition system.

-

-

Methodology:

-

Tissue Dissection: Immediately after euthanasia, dissect the desired smooth muscle tissue (e.g., rat gastric fundus, guinea pig taenia coli) and place it in ice-cold PSS. Prepare muscle strips of appropriate size (e.g., 10 mm long, 2 mm wide).

-

Mounting: Mount the muscle strip vertically in the tissue bath chamber filled with gassed, pre-warmed (37°C) PSS. Attach one end to a fixed hook and the other to the force transducer.

-

Equilibration & Tensioning: Allow the tissue to equilibrate for at least 30-60 minutes. Apply a small amount of passive tension (e.g., 1.0 g) to bring the muscle to its optimal length (Lo) for contraction. Wash the tissue with fresh PSS every 15-20 minutes.

-

Viability Test: Challenge the tissue with a high concentration of KCl (e.g., 80 mM) to ensure viability and obtain a reference maximum contraction. Wash thoroughly until tension returns to baseline.

-

Pre-contraction: Induce a stable, submaximal contraction (e.g., 50-70% of KCl maximum) using a relevant agonist (e.g., carbachol for gut tissue).

-

Cumulative Concentration-Response Curve: Once the contraction plateaus, add VIP to the bath in a cumulative, log-incremental fashion (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Allow the relaxation at each concentration to stabilize before adding the next dose.

-

Data Analysis: Record the isometric tension throughout the experiment. Express the relaxation at each VIP concentration as a percentage of the pre-contracted tone. Plot the percentage relaxation against the log concentration of VIP to generate a dose-response curve and calculate the EC50 value.

-

Several methods exist to quantify cAMP production in response to VIP stimulation. Modern techniques offer high sensitivity and real-time measurement capabilities.

-

Method 1: HTRF (Homogeneous Time-Resolved Fluorescence) Immunoassay

-

Principle: This is a competitive immunoassay. cAMP produced by the cells competes with a labeled cAMP analog (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (e.g., cryptate). When the donor and acceptor are in close proximity, FRET occurs. Intracellular cAMP displaces the labeled analog, reducing the FRET signal.

-

Brief Protocol:

-

Culture smooth muscle cells in a multi-well plate.

-

Stimulate cells with VIP for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Add the HTRF assay reagents (anti-cAMP-cryptate and cAMP-d2).

-

Incubate to allow for competition.

-

Read the fluorescence at two wavelengths on a compatible plate reader and calculate the signal ratio, which is inversely proportional to the cAMP concentration.

-

-

-

Method 2: BRET (Bioluminescence Resonance Energy Transfer) Biosensors

-

Principle: This method allows for real-time measurement of cAMP in living cells. Cells are transfected to express a biosensor protein, which often consists of a cAMP-binding domain (like EPAC) flanked by a BRET donor (e.g., Renilla luciferase, RLuc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP). In the absence of cAMP, the sensor is in a "closed" conformation, allowing BRET. When cAMP binds, the sensor undergoes a conformational change, separating the donor and acceptor and decreasing the BRET signal.

-

Brief Protocol:

-

Transfect cells with the BRET-based cAMP biosensor plasmid.

-

Plate cells in a multi-well plate suitable for luminescence reading.

-

Add the luciferase substrate (e.g., coelenterazine).

-

Measure baseline BRET signal.

-

Inject VIP and monitor the change in the BRET signal over time using a plate reader capable of simultaneous dual-emission detection.

-

-

Conclusion

The Vasoactive Intestinal Peptide signaling pathway is a critical mechanism for inducing smooth muscle relaxation across numerous organ systems. The pathway is predominantly driven by the VPAC2 receptor-Gαs-Adenylyl Cyclase-cAMP-PKA cascade, which ultimately lowers intracellular calcium levels and inhibits the contractile machinery. Understanding this pathway in detail, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in physiology and pharmacology. This knowledge provides a foundation for developing novel therapeutic agents targeting smooth muscle disorders, such as hypertension, asthma, and gastrointestinal motility diseases.

References

- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relaxation of isolated gastric smooth muscle cells by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of NO and VIP in gastrointestinal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-414495: A Technical Analysis of its Impact on Genital Blood Flow

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides. Developed by Pfizer, this compound has been investigated for its potential therapeutic application in female sexual arousal disorder (FSAD), a condition often associated with insufficient genital blood flow. This technical guide provides a comprehensive overview of the mechanism of action of UK-414495, its effects on genital hemodynamics, and the key experimental findings that underpin our current understanding. The information is intended for researchers, scientists, and professionals involved in drug development and sexual health research.

Mechanism of Action: NEP Inhibition and VIP Potentiation

The primary mechanism through which UK-414495 exerts its physiological effects is the inhibition of neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including vasoactive intestinal peptide (VIP). VIP is a potent vasodilator neurotransmitter found in the nerve fibers innervating the blood vessels of the female genital tract.

By inhibiting NEP, UK-414495 prevents the breakdown of endogenous VIP.[1][2] This leads to an accumulation of VIP in the synaptic cleft, thereby potentiating its vasodilatory effects on the smooth muscle of genital arterioles. The increased VIP activity results in enhanced blood flow to the vagina and clitoris, a key physiological component of female sexual arousal.[1][2]

Signaling Pathway

The vasodilatory effect of VIP is primarily mediated through the activation of VIP receptors (VPAC1 and VPAC2) on vascular smooth muscle cells. This initiates a downstream signaling cascade involving the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation and vasodilation.

References

The Pivotal Role of Selective Neprilysin Inhibitors in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a wide array of bioactive peptides.[1] Its inhibition has emerged as a significant area of investigation across multiple fields, including cardiovascular disease, neuroscience, and oncology. This technical guide delves into the core basic research applications of selective NEP inhibitors, providing insights into their mechanisms of action, experimental evaluation, and the signaling pathways they modulate.

Cardiovascular Research: Beyond Heart Failure

The most prominent application of selective NEP inhibitors lies in cardiovascular research, particularly in the context of heart failure and hypertension.[2][3] NEP is responsible for the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2][4] These peptides exert beneficial cardiovascular effects by promoting vasodilation, natriuresis, and diuresis through a cyclic guanosine monophosphate (cGMP)-dependent pathway.

By inhibiting NEP, the bioavailability of these natriuretic peptides is increased, leading to enhanced cardioprotective effects. The combination of a NEP inhibitor with an angiotensin receptor blocker (ARB), known as an angiotensin receptor-neprilysin inhibitor (ARNI), has proven to be a highly effective therapeutic strategy. This dual approach simultaneously blocks the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) and potentiates the beneficial actions of natriuretic peptides.

Signaling Pathway: NEP Inhibition in the Cardiovascular System

Caption: NEP inhibition enhances natriuretic peptide signaling.

Neuroscience: The Alzheimer's Disease Connection

In the central nervous system, NEP is a primary enzyme responsible for the degradation of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a hallmark of Alzheimer's disease (AD). Therefore, the role of NEP and its inhibitors in AD is a critical area of research.

Studies have shown that reduced NEP expression and activity are associated with an increased risk of AD. Conversely, overexpression of neprilysin in animal models has been shown to reduce Aβ pathology. This has raised concerns that systemic administration of NEP inhibitors for cardiovascular conditions could potentially exacerbate Aβ accumulation in the brain. However, clinical studies have not yet demonstrated a definitive link between the use of ARNIs and cognitive decline. The use of selective NEP inhibitors in neuroscience research is crucial for elucidating the precise role of NEP in Aβ clearance and for developing strategies to mitigate any potential adverse neurological effects.

Signaling Pathway: NEP's Role in Amyloid-Beta Clearance

Caption: NEP's role in the degradation of amyloid-beta peptides.

Oncology: A Negative Regulator of Cancer Progression

Emerging research has implicated NEP in the regulation of cancer cell invasion and signaling. Studies in breast cancer have shown that NEP expression is often suppressed in invasive ductal carcinoma compared to normal tissue. Furthermore, NEP appears to negatively regulate the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical pathway for cell growth and survival that is frequently mutated in cancer.

Overexpression of NEP in breast cancer cell lines has been shown to decrease invasion, while its suppression augments it. This suggests that NEP may act as a tumor suppressor. The use of selective NEP inhibitors in cancer research is vital for understanding the mechanisms by which NEP modulates cancer progression and for exploring its potential as a therapeutic target or biomarker.

Signaling Pathway: NEP in Cancer Cell Signaling

Caption: NEP as a negative regulator of the PI3K/AKT pathway.

Quantitative Data on Selective NEP Inhibitors

The potency and selectivity of NEP inhibitors are critical parameters in basic research. The following table summarizes key quantitative data for commonly used selective NEP inhibitors.

| Inhibitor | Active Form | IC50 (nM) | Ki (nM) | Notes |

| Sacubitril (AHU-377) | Sacubitrilat (LBQ657) | 5 | - | A potent and orally active prodrug. |

| Candoxatril | - | - | - | An early selective NEP inhibitor used in clinical trials. |

| Ecadotril | - | - | - | Another early selective NEP inhibitor. |

| Thiorphan | - | - | - | A specific NEP inhibitor used in preclinical studies. |

| Phosphoramidon | - | - | - | A metalloprotease inhibitor with activity against NEP. |

| NEP-IN-1 | - | 2 | - | A potent NEP inhibitor. |

| THRX-213068 | - | - | pKi 9.4 | Exhibits a longer enzyme residence time compared to LBQ657. |

| THRX-134025 | - | - | pKi 9.3 | Exhibits a longer enzyme residence time compared to LBQ657. |

| THRX-124283 | - | - | pKi 9.3 | Exhibits a longer enzyme residence time compared to LBQ657. |

Note: IC50 and Ki values can vary depending on the experimental conditions. The relationship between IC50 and Ki is dependent on the concentration of the substrate used in the assay and the mechanism of inhibition.

Experimental Protocols

In Vitro NEP Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for measuring NEP activity in various samples.

Materials:

-

NEP Assay Buffer

-

Recombinant Neprilysin (Positive Control)

-

NEP Substrate (e.g., a quenched fluorogenic peptide)

-

NEP Inhibitor (e.g., Thiorphan, for specificity control)

-

96-well white microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Procedure:

-

Sample Preparation:

-

Tissue Homogenates: Homogenize tissue in ice-cold NEP Assay Buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Cell Lysates: Lyse cells in ice-cold NEP Assay Buffer with protease inhibitors. Centrifuge and collect the supernatant.

-

Purified Enzyme: Dilute the purified NEP to the desired concentration in NEP Assay Buffer.

-

-

Assay Setup:

-

Prepare wells for "Sample," "Sample Background Control," "Positive Control," and "Negative Control."

-

Add the appropriate sample or control to each well.

-

For the "Sample Background Control," an equivalent volume of NEP Assay Buffer is added instead of the substrate later.

-

For specificity, pre-incubate some sample wells with a known NEP inhibitor (e.g., 100 nM thiorphan) for 30 minutes.

-

-

Reaction Initiation:

-

Add the NEP substrate to all wells except the "Sample Background Control."

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., λex = 330 nm/λem = 430 nm or λex = 490 nm/λem = 520 nm).

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Subtract the background fluorescence from the sample readings.

-

Determine the NEP activity in the samples relative to a standard curve generated with a known amount of the fluorophore.

-

In Vivo Evaluation of NEP Inhibitors in Rodent Models

This protocol outlines a general approach for assessing the pharmacodynamic effects of NEP inhibitors in vivo.

Animals:

-

Sprague-Dawley rats or Dahl Salt-Sensitive (Dahl/SS) hypertensive rats.

Procedures:

-

Blood Pressure Monitoring:

-

Surgically implant telemetry transmitters for conscious, continuous blood pressure monitoring.

-

Administer the NEP inhibitor orally (PO) or intravenously (IV).

-

Monitor mean arterial pressure over a 24-hour period.

-

-

Pharmacodynamic Marker (plasma cGMP) Assessment:

-

Administer the NEP inhibitor to the animals.

-

At various time points post-dose, administer human atrial natriuretic peptide (ANP) to stimulate cGMP production.

-

Collect blood samples and measure plasma cGMP levels using a commercially available ELISA kit.

-

Potentiation of ANP-induced cGMP is indicative of in vivo NEP inhibition.

-

-

Excretion Analysis:

-

For studies on the route of elimination, use bile-duct cannulated rats.

-

Administer the NEP inhibitor and collect urine and bile over a specified period.

-

Analyze the samples for the presence of the inhibitor and its metabolites to determine the extent of renal and biliary excretion.

-

Experimental Workflow: In Vivo Evaluation of a Novel NEP Inhibitor

Caption: Workflow for the in vivo assessment of NEP inhibitors.

References

- 1. Neprilysin - Wikipedia [en.wikipedia.org]

- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacology of (Rac)-UK-414495

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495, with the active enantiomer identified as ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid), is a potent and selective inhibitor of neutral endopeptidase (NEP).[1] Developed by Pfizer, this compound has been investigated for its therapeutic potential in female sexual arousal disorder.[1] Its mechanism of action centers on the modulation of local vasoactive peptide levels in genital tissues, leading to increased blood flow. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Neutral Endopeptidase Inhibition

This compound exerts its pharmacological effects through the potent and selective inhibition of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides. The primary substrate of interest in the context of female sexual arousal is Vasoactive Intestinal Peptide (VIP).

By inhibiting NEP, this compound prevents the breakdown of VIP, leading to an accumulation of this peptide in the synaptic cleft and interstitial fluid of genital tissues. Elevated levels of VIP are then able to more potently stimulate its receptors on vascular smooth muscle cells, initiating a signaling cascade that results in vasodilation and increased blood flow.

Signaling Pathway

The inhibition of NEP by this compound initiates a well-defined signaling cascade that ultimately leads to smooth muscle relaxation and vasodilation. The key steps are outlined below:

-

This compound inhibits NEP: The compound binds to the active site of NEP, preventing it from degrading its natural substrates.

-

Increased Vasoactive Intestinal Peptide (VIP) levels: The inhibition of NEP leads to a localized increase in the concentration of VIP.

-

VIP Receptor Activation: VIP binds to and activates its G-protein coupled receptors, primarily the VPAC1 and VPAC2 receptors, located on the surface of vascular smooth muscle cells.

-

Adenylyl Cyclase Activation: The activated VIP receptors stimulate the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of vascular smooth muscle.

-

Vasodilation and Increased Blood Flow: The relaxation of the smooth muscle in the walls of blood vessels results in vasodilation, leading to an increase in genital blood flow.

Caption: Signaling pathway of this compound mediated vasodilation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the active (R)-enantiomer of UK-414,495.

| Parameter | Species | Value | Notes |

| EC50 | Rabbit (in vivo) | 37 ± 9 nM | Potentiation of pelvic nerve-stimulated increases in vaginal blood flow.[1] |

| IC50 (estimated) | Rabbit | ~10.3 nM | Calculated from the in vivo EC50 (EC50 = 3.6 x IC50 for rabbit NEP).[1] |

No specific in vitro IC50 or Ki values for purified human NEP, comprehensive selectivity data against other metalloproteinases, or pharmacokinetic data for this compound have been reported in the peer-reviewed literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections describe the methodologies for key experiments.

In Vivo Assessment of Genital Blood Flow

This protocol is based on the methodology described by Wayman et al. (2010) for assessing the effect of UK-414,495 on genital blood flow in an anesthetized rabbit model.[1]

Objective: To measure the effect of UK-414,495 on pelvic nerve-stimulated increases in vaginal and clitoral blood flow.

Materials:

-

Terminally anesthetized New Zealand white rabbits

-

Laser Doppler flowmetry probes

-

(R)-UK-414,495

-

Vasoactive Intestinal Peptide (VIP)

-

Anesthetic agents (e.g., pentobarbitone)

-

Physiological monitoring equipment

Procedure:

-

Anesthesia and Surgical Preparation: Rabbits are anesthetized and instrumented for the measurement of arterial blood pressure and heart rate. The pelvic nerve is isolated for electrical stimulation.

-

Blood Flow Measurement: Laser Doppler flow probes are placed on the vaginal and clitoral tissue to continuously monitor blood flow.

-

Baseline Measurements: Stable baseline recordings of vaginal and clitoral blood flow, arterial blood pressure, and heart rate are established.

-

Pelvic Nerve Stimulation: The pelvic nerve is electrically stimulated to induce a reproducible increase in genital blood flow.

-

Drug Administration: (R)-UK-414,495 is administered intravenously at increasing doses.

-

Post-Dose Stimulation: Following each dose of the inhibitor, the pelvic nerve stimulation is repeated to assess the potentiation of the blood flow response.

-

Positive Control: The response to an intravenous infusion of exogenous VIP can be used as a positive control to mimic the effects of endogenous VIP.

-

Data Analysis: The changes in vaginal and clitoral blood flow in response to pelvic nerve stimulation are quantified and compared before and after the administration of UK-414,495. The EC50 for the potentiation of the response is calculated.

Caption: In vivo experimental workflow for assessing genital blood flow.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

While the specific protocol used for this compound is not publicly available, a representative fluorogenic assay for determining NEP inhibitory activity is described below.

Objective: To determine the in vitro potency (IC50) of this compound against purified NEP.

Materials:

-

Purified recombinant human NEP